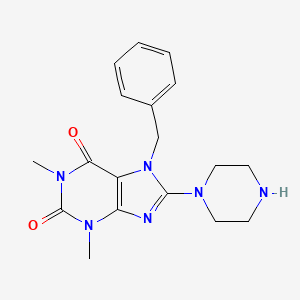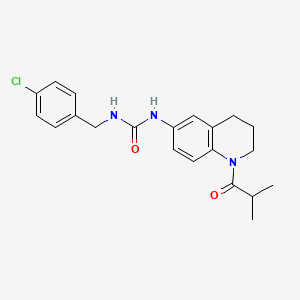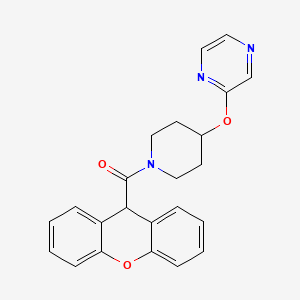
7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione” is a small molecule with the chemical formula C18H23N6O2 . It belongs to the class of organic compounds known as n-arylpiperazines, which are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Molecular Structure Analysis
The molecular weight of this compound is 355.4142 . The structure of the molecule can be represented by the InChI string: InChI=1S/C18H22N6O2/c1-21-15-14 (16 (25)22 (2)18 (21)26)24 (12-13-6-4-3-5-7-13)17 (20-15)23-10-8-19-9-11-23/h3-7,19H,8-12H2,1-2H3/p+1 .Physical And Chemical Properties Analysis
The compound has a linear formula of C18H22N6O2 . The average molecular weight is 355.4142 and the monoisotopic molecular weight is 355.18824901 .Aplicaciones Científicas De Investigación
Psychotropic Potential
- 5-HT Receptor Affinity and Psychotropic Activity : A study focused on the derivatives of 7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, evaluating their affinity for serotonin receptors 5-HT1A, 5-HT2A, and 5-HT7. The compounds displayed potential as psychotropic agents, particularly with antidepressant and anxiolytic-like activities (Chłoń-Rzepa et al., 2013).
Cardiovascular Research
- Cardiovascular Activities : Synthesized derivatives of this compound were tested for cardiovascular activities, including antiarrhythmic and hypotensive effects. Certain compounds demonstrated significant prophylactic antiarrhythmic and hypotensive activities (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
- Antihistaminic Properties : A study synthesized and evaluated derivatives for antihistaminic activity, finding that some compounds effectively inhibited histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).
Anti-Microbial and Anti-Tuberculosis
- Anti-Mycobacterial Activity : Novel purine linked piperazine derivatives, related to this compound, were synthesized as potent inhibitors of Mycobacterium tuberculosis. These compounds were targeted to disrupt MurB in the biosynthesis of peptidoglycan (Konduri et al., 2020).
Antineoplastic and Anti-HIV-1 Activities
- Cancer and HIV-1 Inhibition : Some derivatives of triazolo[4,3-e]purine, related to the chemical structure of interest, demonstrated considerable in vitro anticancer and anti-HIV-1 activities. Certain compounds showed significant activity against melanoma, non-small lung cancer, breast cancer, and moderate anti-HIV-1 activity (Ashour et al., 2012).
Synthesis Techniques
- Synthetic Techniques : Studies have also focused on developing novel synthetic routes and methodologies for creating derivatives of this compound. These include using protective groups and exploring different chemical reactions to synthesize novel compounds with potential pharmacological activities (Khaliullin & Shabalina, 2020).
Luminescent Properties
- Photo-Induced Electron Transfer : Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, which is structurally similar to the compound , has been conducted. This research provides insights into the fluorescence and quantum yields of these compounds, contributing to the understanding of their potential applications in photochemistry (Gan et al., 2003).
Propiedades
IUPAC Name |
7-benzyl-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-21-15-14(16(25)22(2)18(21)26)24(12-13-6-4-3-5-7-13)17(20-15)23-10-8-19-9-11-23/h3-7,19H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSMMXJBEBXTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Benzyl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2566380.png)
![7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566385.png)
![2-(2,4-Dichlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2566386.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[(2,6-dimethylmorpholino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2566388.png)


![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2566393.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide](/img/structure/B2566394.png)
![6-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2566395.png)
![4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566396.png)
![4-(3,4-Dimethylphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2566397.png)